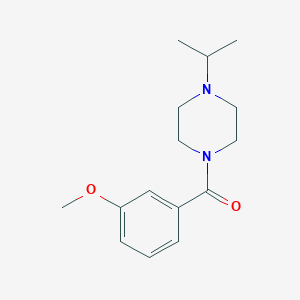
2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a powerful psychedelic agent that has been used for scientific research purposes. In
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine is believed to be similar to that of other psychedelic drugs. It is thought to work by binding to the serotonin 2A receptor, which is found in high concentrations in the brain. This binding leads to changes in the activity of certain brain regions, which can result in altered perception, mood, and thought processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine are not yet fully understood. However, studies have shown that it can cause changes in brain activity, including increased blood flow to certain regions of the brain. It has also been found to increase levels of the neurotransmitter dopamine in the brain, which may be responsible for its mood-altering effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine in lab experiments is that it is a potent psychedelic agent, which can be useful for studying the effects of psychedelic drugs on the brain. However, its potency also makes it difficult to use in certain experiments, as it can be difficult to control the dosage and ensure the safety of the subjects.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine. One area of interest is its potential therapeutic uses, such as in the treatment of depression, anxiety, and other mental health disorders. Another area of research is the development of new psychedelic drugs that are safer and more effective than existing compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine, as well as its long-term effects on the brain and body.
Synthesis Methods
The synthesis of 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine involves the reaction of 2,3-dimethoxybenzaldehyde with 4-chlorophenylacetonitrile to form the intermediate 2-(4-chlorophenyl)-3-(2,3-dimethoxyphenyl)acrylonitrile. This intermediate is then reduced with sodium borohydride to yield 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects. Studies have also shown that 2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine can induce hallucinations, altered perception of time and space, and changes in mood and thought processes.
properties
Product Name |
2-(4-chlorophenyl)-N-(2,3-dimethoxybenzyl)ethanamine |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-5-3-4-14(17(16)21-2)12-19-11-10-13-6-8-15(18)9-7-13/h3-9,19H,10-12H2,1-2H3 |
InChI Key |
GGTQQSYZSJJXKA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[1-(3-Methoxy-benzyl)-piperidin-4-yl]-piperazin-1-yl}-ethanol](/img/structure/B249025.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)
![1-[1-(4-Chlorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249038.png)

![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
